5-{[(3-Fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine
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Overview
Description
5-{[(3-Fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine is a heterocyclic compound that belongs to the class of thiadiazoles This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom The compound also features a fluorophenyl group and a sulfanyl group attached to the thiadiazole ring
Preparation Methods
The synthesis of 5-{[(3-Fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine typically involves the reaction of 3-fluorobenzyl chloride with 2-amino-1,3,4-thiadiazole-5-thiol. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of a thiolate intermediate, which then undergoes nucleophilic substitution with the benzyl chloride to yield the desired product .
Chemical Reactions Analysis
5-{[(3-Fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics and antifungal agents.
Medicine: It has shown potential as an anticancer agent due to its ability to inhibit the growth of certain cancer cell lines.
Industry: The compound can be used in the development of agrochemicals and pesticides due to its biological activity against various pests and pathogens
Mechanism of Action
The mechanism of action of 5-{[(3-Fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets in cells. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the death of microbial or cancer cells. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
5-{[(3-Fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine can be compared with other thiadiazole derivatives such as:
5-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine: Similar structure but with a different position of the fluorine atom on the phenyl ring.
5-{[(3-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine: Similar structure but with a chlorine atom instead of fluorine.
5-{[(3-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
Properties
IUPAC Name |
5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3S2/c10-7-3-1-2-6(4-7)5-14-9-13-12-8(11)15-9/h1-4H,5H2,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAOMCKIZYUGMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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